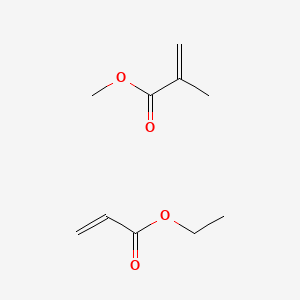

Ethyl acrylate methyl methacrylate

説明

特性

IUPAC Name |

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2/h1H2,2-3H3;3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNLOZNCOBKRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113547-51-6, 121917-49-5, 9010-88-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113547-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121917-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80910592 | |

| Record name | Ethyl prop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White powder; [Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-88-2, 107950-48-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl prop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Polymerization Processes of Ethyl Acrylate Methyl Methacrylate Copolymers

Free Radical Copolymerization

Free radical copolymerization is a versatile method for synthesizing ethyl acrylate-methyl methacrylate (B99206) copolymers. The process is initiated by a free radical source, which attacks the monomer's double bond, leading to the formation of a new radical that propagates by adding to other monomer units. This chain reaction continues until termination occurs. The choice of polymerization environment—bulk, solution, or emulsion—significantly influences the reaction kinetics, copolymer properties, and process control.

Bulk Polymerization Approaches for Ethyl Acrylate (B77674) and Methyl Methacrylate Monomers

Bulk polymerization is carried out with only the monomers and a monomer-soluble initiator, without the use of a solvent. This method is advantageous for producing high-purity polymers and for applications where the final product is used in its cast form. For the EA-MMA system, the process involves mixing the two monomers with a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and heating the mixture to initiate polymerization.

| Parameter | Description | Typical Value/Condition |

| Monomers | Ethyl Acrylate (EA), Methyl Methacrylate (MMA) | Variable feed ratios |

| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | 0.1 - 1.0 wt% |

| Temperature | 50 - 80 °C | Dependent on initiator |

| Key Challenge | Heat dissipation and viscosity increase (autoacceleration) | Requires careful thermal control |

| Product Form | Solid, transparent polymer block | High purity |

Solution Polymerization Systems and Solvent Effects on Copolymerization

In solution polymerization, the monomers and initiator are dissolved in a non-reactive solvent that facilitates heat transfer and reduces the system's viscosity. This approach allows for better temperature control and prevents the autoacceleration effect observed in bulk polymerization.

For the copolymerization of ethyl acrylate and methyl methacrylate, various organic solvents can be used, including tetrahydrofuran (B95107) (THF), 1,4-dioxane (B91453), and toluene (B28343). researchgate.netsapub.orgresearchgate.net The choice of solvent can influence the reaction kinetics and the properties of the resulting copolymer. For instance, free radical copolymerizations of MMA and EA have been successfully performed in THF solvent at 65°C using AIBN as the initiator. researchgate.net Similarly, copolymers have been synthesized in 1,4-dioxane at 60°C. sapub.org The process typically involves heating the monomer-solvent-initiator solution under an inert atmosphere, such as nitrogen. sapub.org After the reaction reaches the desired conversion, the copolymer is usually isolated by precipitation in a non-solvent, such as ethanol (B145695) or methanol, followed by filtration and drying. acs.orgmdpi.com

| Solvent | Initiator | Temperature (°C) | Research Finding |

| Tetrahydrofuran (THF) | AIBN | 65 | Synthesis of a series of EA-MMA copolymers with varying feed ratios. researchgate.net |

| 1,4-Dioxane | AIBN | 60 | Copolymerization carried out to high conversion (<15%) to determine reactivity ratios. sapub.org |

| Toluene/Methyl Ethyl Ketone | AIBN | Not Specified | Synthesis of random copolymers with high conversions. researchgate.net |

Miniemulsion and Microemulsion Polymerization for Controlled Architectures

Miniemulsion and microemulsion polymerization are powerful techniques for creating polymers with controlled particle size and architecture. These methods involve the polymerization of monomer droplets or swollen micelles, respectively, offering distinct advantages in controlling the final polymer morphology.

Microemulsion polymerization is utilized to produce nano-sized polymer particles. For instance, the copolymerization of methyl methacrylate with 2-ethyl hexylacrylate via microemulsion has yielded acrylic resin nano-size latexes with particle sizes around 23 nm and solids content of about 25%. sigmaaldrich.comwikipedia.org This process typically involves a standard setup with a three-necked flask, a reflux condenser, and mechanical stirring under a nitrogen atmosphere. sigmaaldrich.com The reaction mixture includes water, an emulsifier (like sodium dodecyl sulfate), a buffer (such as sodium bicarbonate), the monomers, and a water-soluble initiator (e.g., potassium persulfate). sigmaaldrich.com

Miniemulsion polymerization , on the other hand, involves the polymerization of larger, stable monomer droplets (50-500 nm). This technique is particularly well-suited for incorporating hydrophobic components and for controlled radical polymerization methods like RAFT.

Controlled/Living Radical Polymerization (CLRP) Techniques

Controlled/living radical polymerization (CLRP) techniques have revolutionized polymer synthesis by enabling the production of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CLRP method that can be applied to a wide range of monomers under various reaction conditions. It relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization in a controlled manner. While specific studies focusing solely on the RAFT copolymerization of ethyl acrylate and methyl methacrylate are not abundant in the reviewed literature, the principles can be extrapolated from studies on similar monomer systems. For example, the RAFT miniemulsion (co)polymerization of methyl methacrylate and n-butyl acrylate has been investigated to control the copolymerization process.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and widely used CLRP technique that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. This method has been successfully applied to the copolymerization of methyl methacrylate and ethyl methacrylate. researchgate.net

In a notable study, the Atom-Transfer Radical Copolymerization (ATRP) of methyl methacrylate (MMA) and ethyl methacrylate (EMA) was conducted using Grubbs 1st and 2nd generation catalysts. researchgate.net The research involved optimizing reaction conditions for the controlled copolymerization of these monomers. The study explored different monomer mixture ratios, such as [MMA]/[EMA] = 100/200 and [MMA]/[EMA] = 200/100. researchgate.net The results indicated that controlled polymerizations were achieved, with the first-generation Grubbs catalyst showing better conversion rates at shorter reaction times. researchgate.net The synthesis of block copolymers involving methyl methacrylate and various acrylates, including those similar to ethyl acrylate, has also been demonstrated, highlighting the capability of ATRP to create well-defined copolymer architectures. acs.org

Below is a table summarizing the experimental conditions and results for the ATRP of EMA using different Grubbs catalysts.

| Catalyst | Monomer/Initiator/Catalyst Ratio | Al(OiPr)₃ Additive | Reaction Time (h) | Conversion (%) |

| Grubbs 1st Gen | 200/2/1 | Yes | 4 | 8 |

| Grubbs 1st Gen | 200/2/1 | Yes | 16 | 65 |

| Grubbs 2nd Gen | 200/2/1 | Yes | 4 | 6 |

| Grubbs 2nd Gen | 200/2/1 | Yes | 16 | 44 |

This data is based on the homopolymerization of EMA as a precursor to understanding the copolymerization system.

Group Transfer Polymerization (GTP)

Group Transfer Polymerization (GTP) is a living polymerization technique particularly effective for acrylic monomers. It utilizes a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or electrophilic catalyst. GTP allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities.

Research has demonstrated the successful GTP of various acrylate monomers, including methyl acrylate and ethyl acrylate, in a living manner, leading to well-defined homo- and block copolymers. acs.org The living nature of GTP for these acrylates has been leveraged for the sequential polymerization of different acrylate monomers to create di- and multiblock copolymers. acs.org

Graft Copolymerization Strategies

Graft copolymerization is a powerful method for modifying the properties of a base polymer by attaching side chains of a different polymer. This technique can be used to impart new functionalities and improve the performance of materials.

Grafting onto Cellulosic Substrates (e.g., Paper, Linen, Cotton)

Graft polymerization of ethyl acrylate and methyl methacrylate onto cellulosic substrates is a significant method for modifying the properties of materials like paper, linen, and cotton. This process involves chemically bonding chains of the synthetic copolymer onto the natural cellulose (B213188) backbone, thereby imparting new characteristics to the original material.

Research has demonstrated the effectiveness of grafting a 75/25 weight percent ethyl acrylate/methyl methacrylate copolymer onto various paper grades. This treatment has been shown to be a valuable restoration technique for both artificially and naturally aged paper-based materials. researchgate.net The process can enhance the mechanical properties and alter the wetting behavior of the paper. researchgate.net However, the presence of fillers in the raw paper can reduce the efficiency of the grafting process. researchgate.net

Similarly, the grafting of ethyl acrylate and methyl methacrylate copolymers has been employed to reinforce linen and cotton textiles, particularly those that have undergone degradation. researchgate.net By grafting these acrylic monomers onto the cellulose chains of the fabrics, it is possible to improve their mechanical strength without significantly changing their feel or "handle". researchgate.net Scanning electron microscopy (SEM) observations have confirmed morphological changes on the surface of the cotton fibers after the grafting reaction. researchgate.net The process typically involves initiating the polymerization with a chemical initiator, such as benzoyl peroxide, and controlling reaction conditions like temperature, time, and monomer concentration to optimize the grafting yield and efficiency. researchgate.net

The fundamental chemistry of this process relies on the reactivity of the hydroxyl groups present on the surface of the cellulose chains. These groups can react with the acrylic monomers, leading to the permanent attachment of the copolymer to the substrate. researchgate.net

Grafting onto Other Polymeric Chains for Multi-Stage Copolymers

Grafting ethyl acrylate and methyl methacrylate onto other pre-existing polymeric chains is a versatile strategy for creating multi-stage copolymers with tailored properties. This "grafting from," "grafting to," or "grafting through" approach allows for the combination of distinct polymer properties into a single material. mdpi.comtandfonline.com

In the "grafting from" method, initiation sites are created along the backbone of a primary polymer chain, from which the ethyl acrylate and methyl methacrylate monomers can polymerize and grow as side chains. mdpi.com Conversely, the "grafting to" method involves attaching pre-synthesized poly(ethyl acrylate-co-methyl methacrylate) chains to a functionalized backbone polymer. nih.gov The "grafting through" or macromonomer technique involves copolymerizing a monomer with a macromonomer, which is a polymer chain with a polymerizable end group. tandfonline.com

A notable example is the synthesis of waterborne polyurethane-acrylate (WPUA) copolymers with a hard core-soft shell structure. In this system, a hard polyacrylate core is grafted with a soft polyurethane shell to improve the film-forming ability of the acrylic latex. mdpi.com The degree of grafting, controlled by the amount of a capping agent like 2-hydroxyethyl methacrylate (HEMA), significantly influences the miscibility of the polyurethane and polyacrylate phases, as well as the mechanical properties of the final film. mdpi.com

The choice of polymerization technique is crucial for controlling the architecture of the resulting graft copolymer. Living/controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to synthesize well-defined graft copolymers with controlled side chain lengths and distributions. mdpi.comtandfonline.com

This methodology is not limited to synthetic backbones. Natural polymers, such as gelatin, have also been used as substrates for grafting methyl methacrylate, leading to the formation of hybrid materials with potential applications in regenerative medicine. nih.govmdpi.com The synthesis can proceed through a combination of "grafting from" and "grafting to" mechanisms, potentially resulting in a cross-linked structure. nih.gov

Influence of Reaction Conditions on Copolymer Formation and Properties

The formation and final properties of ethyl acrylate-methyl methacrylate copolymers are highly dependent on the specific conditions under which the polymerization reaction is carried out. Key factors include monomer feed ratios, temperature, pressure, and the choice of solvents or diluents.

Monomer Feed Ratios and Conversion Effects on Copolymer Composition

The composition of an ethyl acrylate-methyl methacrylate copolymer is directly influenced by the initial ratio of the two monomers in the reaction mixture, known as the monomer feed ratio. The relative reactivities of the monomers, described by their reactivity ratios, determine how they are incorporated into the growing polymer chain. For the copolymerization of ethyl methacrylate and methacrylamide, the reactivity of each monomer is of a similar order, leading to a more random incorporation of monomer units. ekb.eg

The composition of the copolymer can also change as the polymerization reaction progresses and the monomers are consumed. This is because the relative concentrations of the two monomers in the feed change over time, which in turn affects the composition of the polymer being formed at any given instant. This phenomenon is known as compositional drift. To obtain copolymers with a homogeneous composition, it is often necessary to perform the polymerization at low monomer conversions or to use specific techniques like semi-batch or continuous processes where the monomer feed is controlled throughout the reaction. ekb.eg

The determination of monomer reactivity ratios is crucial for predicting the copolymer composition at different feed ratios and conversions. ekb.egresearchgate.net Methods such as the Fineman-Ross and Kelen-Tudos linearization methods, as well as in situ NMR analysis, are commonly used to determine these ratios. researchgate.netacs.org

Table 1: Monomer Reactivity Ratios for Copolymerization of Ethyl Methacrylate (EMA) and Methacrylamide (MAM)

| Method | r1 (EMA) | r2 (MAM) |

|---|---|---|

| Fineman-Ross | 0.197 | 0.230 |

| Kelen-Tudos | 0.198 | 0.231 |

Data sourced from a study on the copolymerization of ethyl methacrylate and methacrylamide. ekb.eg

Temperature and Pressure Effects on Polymerization Kinetics

Temperature is a critical parameter in the polymerization of ethyl acrylate and methyl methacrylate, as it significantly affects the kinetics of the reaction. An increase in temperature generally leads to an increase in the rate of polymerization. ump.edu.my This is because higher temperatures increase the rate of decomposition of the initiator, leading to a higher concentration of free radicals, and also increase the propagation rate constant. ump.edu.my

Studies on the polymerization of methyl methacrylate have shown that increasing the reaction temperature decreases the time required to reach a certain conversion. ump.edu.my For instance, in the bulk polymerization of methyl methacrylate, increasing the temperature can lead to higher heat release and a faster reaction rate due to increased collision frequency and energy. ump.edu.my However, excessively high temperatures can also lead to undesirable side reactions, such as chain transfer and depolymerization, which can affect the molecular weight and properties of the resulting polymer.

Role of Solvents and Diluents in Reaction Rate and Polymer Properties

The choice of solvent or diluent can have a profound impact on the radical polymerization of ethyl acrylate and methyl methacrylate, affecting both the reaction rate and the properties of the final polymer. The solvent can influence the kinetics of polymerization through several mechanisms.

In solution polymerization, the nature of the solvent can affect the propagation and termination rate constants. For example, in the radical polymerization of methyl acrylate, the rate of monomer conversion was found to be significantly faster in a polar solvent mixture (ethanol/water) compared to a nonpolar solvent (toluene). acs.org This can be attributed to the influence of hydrogen bonding on the radical polymerization kinetics. acs.org Some polar solvents, like dimethyl sulfoxide, have been found to slow down the polymerization of methyl methacrylate. researchgate.net

In emulsion polymerization, the presence of diluents such as toluene and octane (B31449) has been shown to strongly reduce the rate of copolymerization of methyl methacrylate with ethyl acrylate. researchgate.net This reduction in rate increases with increasing diluent concentration. researchgate.net

The solvent can also influence the properties of the resulting copolymer. For instance, the solubility of the polymer in the reaction medium can affect the chain conformation and the accessibility of the growing radical chain ends. Furthermore, chain transfer reactions to the solvent can occur, which will limit the molecular weight of the polymer. The choice of solvent is therefore a critical parameter for controlling the polymerization process and tailoring the properties of the final ethyl acrylate-methyl methacrylate copolymer.

Polymerization Kinetics and Reaction Mechanisms

Kinetic Modeling of Ethyl Acrylate-Methyl Methacrylate (B99206) Copolymerization

The kinetic modeling of the free-radical copolymerization of acrylate (B77674) monomers like ethyl acrylate and methyl methacrylate is crucial for predicting reaction outcomes and controlling polymer properties. mdpi.com Software such as PREDICI® is employed to simulate these complex systems, taking into account various reaction parameters. mdpi.com These models often incorporate diffusion-controlled effects, which become significant as the polymerization progresses and the viscosity of the reaction medium increases. mdpi.com

For instance, in the bulk free-radical copolymerization of systems involving n-butyl acrylate (a monomer structurally similar to ethyl acrylate) and methyl methacrylate, kinetic models can predict conversion versus time, copolymer composition versus conversion, and the development of molecular weight. mdpi.com The accuracy of these predictions is validated by comparing them against experimental data obtained at various comonomer feed compositions. mdpi.com It has been observed that the presence of MMA generally leads to higher polymerization rates. mdpi.com This behavior can be captured in kinetic models by adjusting parameters related to the termination and propagation reaction rates. mdpi.com

A key aspect of kinetic modeling is understanding the phenomena that influence reaction rates. For example, "backbiting," a form of intramolecular chain transfer, is a known factor in the polymerization of acrylates like n-butyl acrylate and can be incorporated into the model. mdpi.com This process involves the growing polymer chain radical abstracting a hydrogen atom from its own backbone, leading to the formation of a tertiary radical. mdpi.com While significant for acrylates, there are no reports of backbiting being a major factor for methyl methacrylate. mdpi.com

The copolymerization kinetics of sparingly water-soluble monomers like ethyl acrylate and methyl methacrylate have also been studied in various solvents to mimic conditions in emulsion polymerization systems. rsc.org These studies aim to systematically measure the influence of the solvent on the copolymerization kinetics, providing vital data for refining kinetic models. rsc.org

Determination of Monomer Reactivity Ratios (r1, r2)

Monomer reactivity ratios, denoted as r1 and r2, are fundamental parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same type of monomer (homopropagation) versus the other monomer (cross-propagation). uc.edu These ratios are crucial as they determine the composition and sequence distribution of the monomer units within the copolymer chain, which in turn dictates the final properties of the material. acs.org

The reactivity ratios are defined as the ratio of the rate constants for a given radical adding its own monomer to that for the same radical adding the other monomer. uc.edu For a copolymerization involving monomer 1 (e.g., ethyl acrylate) and monomer 2 (e.g., methyl methacrylate), the reactivity ratios are given by:

r1 = k11 / k12

r2 = k22 / k21

where k11 and k22 are the rate constants for homopropagation, and k12 and k21 are the rate constants for cross-propagation. uc.edu

The values of r1 and r2 provide insight into the copolymerization behavior. If r1 > 1, the growing chain radical ending in monomer 1 prefers to add another monomer 1. uc.edu If r1 < 1, it prefers to add monomer 2. uc.edu When r1r2 = 1, the copolymerization is considered ideal, and the monomer units are randomly distributed along the chain, with the composition being determined by the feed composition and the reactivity ratios. uc.edu If r1r2 is less than 1, there is a tendency towards alternation.

Experimental Methods for Reactivity Ratio Determination (e.g., NMR-based, Gravimetric Methods)

Accurate determination of monomer reactivity ratios is essential for understanding and controlling copolymerization processes. Several experimental techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and gravimetric methods being prominent examples.

NMR-based Methods: In situ ¹H NMR spectroscopy has emerged as a powerful tool for determining reactivity ratios. acs.orgmtroyal.ca This technique allows for the continuous monitoring of the concentration of each monomer in the reaction mixture over time. researchgate.net By tracking the consumption of monomers, the instantaneous copolymer composition can be calculated at various comonomer feed ratios. acs.org This data is then used to determine the reactivity ratios, often by fitting to the Mayo-Lewis equation or using nonlinear least-squares methods. acs.orgmtroyal.ca A key advantage of this method is the ability to generate a large number of data points from a limited number of initial comonomer compositions. mtroyal.ca For example, in the copolymerization of methacrylic acid and ethyl acrylate, online ¹H NMR was used to determine the copolymer composition and monomer concentrations, leading to the calculation of reactivity ratios. researchgate.net

Gravimetric Methods: Gravimetric methods involve polymerizing several batches of monomers with different initial feed compositions to a low conversion (typically less than 5-10%). uc.eduresearchgate.net The resulting copolymer is then isolated, purified, and its composition is determined. This can be done through various analytical techniques, including elemental analysis or spectroscopy. The weight of the isolated copolymer is also measured to determine the conversion. By knowing the initial feed composition and the resulting copolymer composition for a series of experiments, the reactivity ratios can be calculated using methods like the Fineman-Ross or Kelen-Tüdös linear methods, or more robust nonlinear methods. researchgate.netresearchgate.net For instance, in the synthesis of methyl acrylate-ethyl acrylate copolymers via emulsion polymerization, gravimetry was used to characterize the resulting stable lattices. researchgate.net

The IUPAC recommends a robust method for determining reactivity ratios from copolymer composition data that can utilize both low and high conversion experiments. rsc.org This method emphasizes the importance of accurate error estimation in the composition measurements and the construction of a joint confidence interval for the reactivity ratios. rsc.org

The following table presents reactivity ratios for the copolymerization of methacrylic acid (MAA) and ethyl acrylate (EA) determined by online ¹H NMR spectroscopy. researchgate.net

| Method | Monomer 1 | Monomer 2 | r1 (MAA) | r2 (EA) |

| Online ¹H NMR | Methacrylic Acid | Ethyl Acrylate | 2.360 | 0.414 |

| Emulsion Copolymerization (Literature) | Methacrylic Acid | Ethyl Acrylate | 2.580 | 0.157 |

This table presents data for the copolymerization of methacrylic acid and ethyl acrylate, as a closely related system to ethyl acrylate-methyl methacrylate, to illustrate the application of NMR in determining reactivity ratios. researchgate.net

Influence of Monomer Structure on Reactivity in Copolymerization

The structure of the monomers involved in a copolymerization reaction significantly influences their relative reactivities and, consequently, the resulting copolymer composition and microstructure. Steric and electronic effects are the primary factors that dictate how readily a monomer will add to a growing polymer chain.

In the case of ethyl acrylate and methyl methacrylate, the key structural difference lies in the presence of an alpha-methyl group on the methacrylate monomer. This methyl group introduces steric hindrance, which can affect the approach of the monomer to the propagating radical. Generally, acrylates are less sterically hindered than methacrylates, which can influence the rates of both homopropagation and cross-propagation.

Furthermore, electronic effects play a crucial role. The ester groups in both monomers influence the electron density of the double bond, which in turn affects its reactivity towards a radical. The nature of the alkyl group in the ester (ethyl vs. methyl) can have a subtle electronic effect, but the alpha-methyl group in methyl methacrylate has a more pronounced impact.

Studies on similar systems have provided insights into these structural effects. For example, in the copolymerization of tertiary amine methacrylates with PEGylated methacrylates, the reactivity ratios were found to be influenced by the length of the PEG side-chain and the nature of the amine substituent. rsc.org An increase in the length of the PEG side-chain led to a decrease in the reactivity ratios of the amino monomers. rsc.org This highlights how even parts of the monomer structure not directly involved in the polymerization can exert a steric influence.

The solvent used in the copolymerization can also interact with the monomers and the growing polymer chain, further influencing the relative reactivities. rsc.org For instance, the copolymerization kinetics of acrylate-methacrylate systems can be different in polar versus nonpolar solvents. rsc.org

Chain Transfer Mechanisms and Molecular Weight Control

Chain transfer is a fundamental process in polymerization that plays a critical role in controlling the molecular weight of the resulting polymer. rubbernews.com It involves the termination of a growing polymer chain and the simultaneous initiation of a new one. rubbernews.com This occurs when the active radical at the end of a propagating chain abstracts an atom, typically hydrogen, from another molecule present in the system, such as a monomer, solvent, or a deliberately added chain transfer agent (CTA). rubbernews.com

The general mechanism for chain transfer can be represented as: P• + TX → PT + X• X• + M → XM•

Where P• is the growing polymer radical, TX is the chain transfer agent, PT is a "dead" polymer chain, X• is a new radical, and M is a monomer molecule.

The efficiency of a chain transfer agent is quantified by its chain transfer constant (CT), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of propagation. The Mayo equation describes the relationship between the degree of polymerization (DP), the concentrations of the monomer ([M]) and the chain transfer agent ([S]), and the chain transfer constant (CS):

1/DP = 1/DP0 + CS([S]/[M])

where DP0 is the degree of polymerization in the absence of the chain transfer agent. This equation shows that increasing the concentration of the chain transfer agent leads to a decrease in the molecular weight of the polymer. tue.nl

Various types of molecules can act as chain transfer agents. Thiols, such as n-butyl mercaptan and t-dodecyl mercaptan, are particularly effective and commonly used CTAs. rubbernews.comresearchgate.net Solvents can also participate in chain transfer reactions. For example, in the polymerization of alkyl acrylates, solvents like butanol and methyl ethyl ketone can act as chain transfer agents through the abstraction of a hydrogen atom. upenn.edu Even the monomer itself can undergo chain transfer, although this is generally less efficient than with dedicated CTAs. acs.org

In some systems, catalytic chain transfer using cobalt complexes is employed for highly efficient molecular weight control, allowing for the production of low molecular weight polymers with only parts-per-million levels of the catalyst. tue.nl

The choice and concentration of the chain transfer agent are crucial for tailoring the molecular weight distribution of the final polymer, which in turn influences its mechanical and processing properties. researchgate.net

Particle Nucleation and Growth in Heterogeneous Polymerization Systems

There are three primary mechanisms of particle nucleation:

Micellar Nucleation: This is the classical mechanism in emulsion polymerization where the initiator radicals enter surfactant micelles that are swollen with monomer. Polymerization begins within these micelles, which then transform into polymer particles. researchgate.net

Homogeneous Nucleation: In this mechanism, oligomeric radicals formed in the continuous phase (typically water) precipitate once they reach a certain critical chain length and become insoluble. These precipitated chains then form primary particles, which can grow by absorbing monomer and further polymerization. researchgate.netnih.gov

Droplet Nucleation: This occurs when initiator radicals enter large monomer droplets dispersed in the continuous phase. This mechanism is generally less significant unless the droplets are very small (miniemulsions). researchgate.net

In the emulsion copolymerization of methyl methacrylate and butyl acrylate, a system analogous to ethyl acrylate-methyl methacrylate, the nucleation mechanism can be influenced by factors such as the monomer feed rate and surfactant concentration. nih.gov Under monomer-starved conditions with a low surfactant concentration, homogeneous nucleation is favored due to the gradual availability of the monomer in the continuous phase. nih.gov The monomer with higher water solubility, in this case, methyl methacrylate, can play a dominant role in homogeneous nucleation. nih.gov

Once nucleated, the polymer particles continue to grow by absorbing monomer from the continuous phase. The rate of particle growth is influenced by the rate of polymerization within the particles and the transport of monomer from droplets to the particles through the aqueous phase. The final particle size and distribution are determined by the interplay between the nucleation and growth processes throughout the polymerization. researchgate.net

Radical Scavenging and Inhibition Processes in Polymerization

Radical scavenging and inhibition are crucial processes that can significantly impact the kinetics of free-radical polymerization. These processes involve the deactivation of propagating radicals, which can either slow down (retardation) or completely stop (inhibition) the polymerization reaction.

Inhibitors are substances that react rapidly with the initiating or propagating radicals to form stable, non-radical species or radicals of very low reactivity that are incapable of initiating or continuing the polymerization chain. Common inhibitors include stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and molecular oxygen. Oxygen is a well-known inhibitor of many radical polymerizations, as it can react with radicals to form relatively stable peroxy radicals, which are much less reactive towards monomer addition.

Retarders are similar to inhibitors but react with radicals at a slower rate, leading to a decrease in the polymerization rate rather than a complete cessation. The new radical formed from the reaction with a retarder may have some limited ability to re-initiate polymerization, but at a much-reduced rate.

In the context of ethyl acrylate and methyl methacrylate copolymerization, impurities in the monomers or solvent can act as inhibitors or retarders. For instance, residual initiators from previous processes or trace amounts of certain metals can interfere with the polymerization. wpmucdn.com To ensure reproducible polymerization kinetics, it is often necessary to remove these impurities from the monomers before use, for example, by passing them through a column of alumina (B75360) to remove inhibitors like hydroquinone (B1673460) or its monomethyl ether.

The presence of certain functional groups within the monomers themselves can also lead to side reactions that might be considered a form of self-inhibition or retardation under specific conditions. However, in the case of ethyl acrylate and methyl methacrylate, the primary concerns for scavenging and inhibition typically come from external sources or contaminants.

Structural Elucidation and Advanced Characterization of Ethyl Acrylate Methyl Methacrylate Copolymers

Spectroscopic Analysis of Copolymer Composition and Sequence Distribution

Spectroscopic methods are indispensable for probing the intricate molecular architecture of EA-MMA copolymers, providing insights into their composition and the arrangement of monomer units along the polymer chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed microstructural analysis of copolymers. Both ¹H-NMR and ¹³C-NMR are extensively utilized to determine copolymer composition and sequence distribution.

In ¹H-NMR spectroscopy of EA-MMA copolymers, distinct chemical shifts are observed for the protons in the ethyl acrylate (B77674) and methyl methacrylate (B99206) units. For instance, the methoxy (B1213986) protons (-OCH₃) of the MMA units typically appear as a sharp singlet, while the ethoxy protons (-OCH₂CH₃) of the EA units exhibit characteristic quartet and triplet patterns. The relative integration of these signals allows for a precise quantification of the molar composition of the copolymer.

¹³C-NMR spectroscopy offers even greater resolution for microstructural analysis, particularly in determining the sequence distribution of monomer units (i.e., dyads, triads, and even pentads). The chemical shifts of the carbonyl carbons in both EA and MMA units are highly sensitive to their neighboring monomer units. This sensitivity allows for the differentiation between various monomer sequences, such as MMA-MMA-MMA, MMA-MMA-EA, and EA-MMA-EA triads. By analyzing the relative intensities of these resolved signals, a statistical model of the copolymer's sequence distribution can be constructed. Two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in the unambiguous assignment of complex and overlapping resonances in both ¹H and ¹³C spectra. iupac.orgresearchgate.net

Table 1: Illustrative ¹H-NMR Chemical Shifts for EA-MMA Copolymers

| Proton Type | Monomer Unit | Chemical Shift (ppm) |

| Methoxy (-OCH₃) | MMA | 3.6 |

| Methylene (-OCH₂-) | EA | 4.1 |

| Methyl (-CH₃) | EA | 1.2 |

| Backbone Methylene (-CH₂-) | Both | 1.8 - 2.1 |

| Backbone Methine (-CH-) | EA | 2.3 |

| α-Methyl (-CH₃) | MMA | 0.8 - 1.2 |

Table 2: Representative ¹³C-NMR Carbonyl Chemical Shifts for Triad Sequences in EA-MMA Copolymers

| Triad Sequence | Chemical Shift Range (ppm) |

| MMA-MMA-MMA | 176.5 - 177.5 |

| EA-MMA-MMA | 176.0 - 177.0 |

| EA-MMA-EA | 175.5 - 176.5 |

| EA-EA-EA | 174.5 - 175.5 |

| MMA-EA-EA | 175.0 - 176.0 |

| MMA-EA-MMA | 175.5 - 176.5 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of characteristic functional groups within the EA-MMA copolymer structure. The FTIR spectrum of an EA-MMA copolymer is essentially a superposition of the spectra of the individual homopolymers, with key absorption bands indicating the successful incorporation of both monomer units.

The most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester groups, which typically appears in the region of 1720-1740 cm⁻¹. Other characteristic bands include the C-O stretching vibrations of the ester linkage, which are observed in the 1100-1300 cm⁻¹ range. The presence of peaks corresponding to the C-H stretching and bending vibrations of the alkyl groups from both EA and MMA units further confirms the copolymer's structure. While FTIR is less powerful than NMR for determining precise copolymer composition and sequence distribution, it serves as an excellent qualitative tool for verifying the chemical identity of the copolymer. erpublications.comresearchgate.netresearchgate.net

Table 3: Key FTIR Absorption Bands for EA-MMA Copolymers

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950-3000 | C-H stretching | Alkyl groups |

| 1720-1740 | C=O stretching | Ester carbonyl |

| 1450-1480 | C-H bending | Methylene and methyl groups |

| 1100-1300 | C-O stretching | Ester linkage |

Molecular Weight and Molecular Weight Distribution Analysis

The molecular weight and its distribution are critical parameters that significantly influence the mechanical and processing properties of EA-MMA copolymers. These characteristics are typically determined using size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC).

SEC separates polymer molecules based on their hydrodynamic volume in solution. By passing a solution of the copolymer through a column packed with porous gel, larger molecules elute faster than smaller molecules. The elution time is then correlated to the molecular weight using a calibration curve constructed from polymer standards of known molecular weights. This technique provides several important parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for achieving consistent material properties.

The molecular weight of EA-MMA copolymers can be tailored by controlling the polymerization conditions, such as the initiator concentration and reaction temperature.

Table 4: Example of Molecular Weight Data for an EA-MMA Copolymer

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 85,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 150,000 g/mol |

| Polydispersity Index (PDI) | 1.76 |

Thermal Analysis of Copolymer Systems

Thermal analysis techniques are employed to investigate the behavior of EA-MMA copolymers as a function of temperature, providing crucial information about their thermal stability and transitions.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures (Tg)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. mit.edutainstruments.com For amorphous or semi-crystalline polymers like EA-MMA copolymers, DSC is primarily used to determine the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mit.edu

For a random EA-MMA copolymer, a single Tg is typically observed, the value of which lies between the Tgs of the respective homopolymers, poly(ethyl acrylate) (PEA) and poly(methyl methacrylate) (PMMA). The exact value of the copolymer's Tg is dependent on its composition. Several empirical equations, such as the Fox equation, can be used to predict the Tg of a copolymer based on the weight fractions and Tgs of the constituent homopolymers. The observation of a single Tg is indicative of a miscible, homogeneous copolymer system. researchgate.netresearchgate.net

Table 5: Glass Transition Temperatures of Homopolymers and an EA-MMA Copolymer

| Polymer | Glass Transition Temperature (Tg) |

| Poly(ethyl acrylate) (PEA) | Approx. -24 °C |

| Poly(methyl methacrylate) (PMMA) | Approx. 105 °C |

| EA-MMA Copolymer (50:50 mol%) | Approx. 40 °C |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Onset

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov TGA is used to evaluate the thermal stability of EA-MMA copolymers and to determine the onset temperature of their thermal degradation.

The TGA thermogram plots the percentage of weight loss against temperature. The initial decomposition temperature is a key parameter obtained from this analysis, indicating the temperature at which the material begins to lose mass due to thermal degradation. The degradation mechanism of acrylate and methacrylate copolymers can be complex, involving processes such as depolymerization, chain scission, and side-group elimination. The thermal stability of EA-MMA copolymers can be influenced by factors such as the copolymer composition and the presence of any residual initiator or impurities. metu.edu.trresearchgate.netresearchgate.net

Table 6: Typical TGA Data for an EA-MMA Copolymer

| Parameter | Temperature (°C) |

| Onset of Decomposition (5% weight loss) | 250 - 300 |

| Temperature of Maximum Decomposition Rate | 350 - 400 |

Morphological and Microstructural Characterization of Polymer Particles and Films

The performance and application of ethyl acrylate-methyl methacrylate copolymers are intrinsically linked to their physical form, from the size and distribution of individual polymer particles in a latex to the surface characteristics of a final film. A suite of advanced analytical techniques is employed to elucidate these morphological and microstructural properties, providing critical insights into the polymer's architecture and behavior.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution profile of small particles in suspension or polymers in solution. The method is based on the principle of Brownian motion; smaller particles move more rapidly through a solvent than larger particles. When a laser beam passes through the sample, the fluctuating scattered light intensity from the moving particles is measured. The rate of these intensity fluctuations is directly related to the particle's translational diffusion coefficient, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.

Research on related acrylic copolymer latices, such as those based on ethyl acrylate and methacrylic acid, demonstrates the utility of DLS in monitoring polymerization processes and characterizing the final product. researchgate.net For instance, DLS measurements have shown that factors like the monomer feed rate during semicontinuous emulsion polymerization can influence the particle size and polydispersity. researchgate.net Characterization of poly(methyl methacrylate) nanoparticles has shown that DLS is effective in determining hydrodynamic diameters, though results can differ from methods like SEM which measure the dry-state diameter. researchgate.net It is important to note that the hydrodynamic diameter measured by DLS includes the polymer core as well as any solvated layers on the particle surface. researchgate.net

Table 1: Representative DLS Data for Acrylic Copolymer Nanoparticles| Copolymer System | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Reference System |

|---|---|---|---|

| PMMA/P(MMA-EA) Composite | 150 - 250 | 0.05 - 0.20 | Core-shell particles researchgate.net |

| Ethyl Acrylate-Methacrylic Acid | 100 - 180 | 0.10 - 0.25 | Latex particles researchgate.net |

| Poly(methyl methacrylate) | 60 - 680 | 1.02 - 1.40 (dw/dn) | Nanoparticles via nanoprecipitation researchgate.net |

Note: Data are illustrative, synthesized from findings on similar acrylic systems. Actual values depend on specific synthesis conditions like monomer ratio, initiator, and surfactant concentration. PMMA/P(MMA-EA) refers to Poly(methyl methacrylate)/Poly(methyl methacrylate-ethyl acrylate).Atomic Force Microscopy (AFM) for Film Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. A laser beam reflected off the back of the cantilever onto a photodiode detector measures this deflection, which is then used to generate a detailed 3D surface map.

For ethyl acrylate-methyl methacrylate copolymer films, AFM is invaluable for visualizing surface morphology, roughness, and phase separation in blends. researchgate.net It can reveal features that are not discernible with conventional optical microscopy. The analysis of film surfaces is critical for applications such as coatings, adhesives, and biomedical materials, where surface properties govern performance. For example, in protective coatings, a smooth, uniform surface is often desired, whereas for biomedical applications, a specific surface topography might be engineered to promote or inhibit cell adhesion.

Studies on polymer blends and composites containing acrylates have utilized AFM to investigate surface morphology. researchgate.netntmdt-si.com For instance, in films of polymer blends, AFM can distinguish between different polymer domains based on variations in local mechanical or adhesive properties, providing insights into the miscibility and distribution of the components. ntmdt-si.com The surface roughness of films, a key parameter quantifiable by AFM, can be influenced by preparation methods (e.g., spin-coating, casting) and the incorporation of nanoparticles or other additives. mdpi.com

Table 2: AFM Surface Roughness Parameters for Polymer Films| Film Composition | Scan Area (µm x µm) | Average Roughness (Ra, nm) | Root Mean Square Roughness (Rq, nm) |

|---|---|---|---|

| Pure PMMA Film | 5 x 5 | 0.8 - 1.5 | 1.0 - 2.0 |

| PMMA/SiO₂/TiO₂ Composite Film | 10 x 10 | 5 - 20 | 7 - 25 |

| Polystyrene-Polyvinyl Acetate Blend | 20 x 20 | 3 - 10 | 4 - 12 |

Note: Data are representative values from studies on PMMA and related polymer films.[ ntmdt-si.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxJQSSLElLITeRfOCMhhLcPziZNuW4fVjltr3kWzZQhuy9otXphjk7QKsEcNH5PLRdrEC2uKObtlvnDgmmIRiuLwY-Tv0H7hdk0EV9DIZSCGOysbVkPVuUoCSzZF9L3JlAynocJZzIaxKang2mXaHu7kCLfnz17I05Em86hr5r0UIxc5ZG1zNSRkvo08yh50V-f2PRFPA7MpuPWcAyea2-XpxPkiqdody5lKO3aFRk9h3PkEohjh6kR7A6bQZ3Kjp9Cdv83WaM0Z8mWUymRo9c)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu-Mtqq6Lp4XCCu4jfSIJL__vuydk0OhBX-1IRJFQEwhDjQ7M6SHkvkz6oDwy8MWv2lgILXNqeFx5mP6ZUpLyT4kHgfKJ0lxv1W-d4Lt5MsRus7VklH8gj14Wv9GtIy03pIKrh)] Ra (Average Roughness) is the arithmetic average of the absolute values of the surface height deviations measured from the mean plane. Rq (Root Mean Square Roughness) is the root mean square average of height deviations taken from the mean data plane.Scanning Electron Microscopy (SEM) for Polymer Architecture

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the morphology and structure of materials at high magnifications. In SEM, a focused beam of high-energy electrons is scanned across the surface of a sample. The interactions between the electrons and the atoms in the sample produce various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors. Secondary electrons are most valuable for illustrating the morphology and topography of the sample, while backscattered electrons can provide information about the composition (as heavier elements backscatter more electrons and appear brighter).

For ethyl acrylate-methyl methacrylate copolymers, SEM is used to examine the morphology of both the dispersed polymer particles and the cross-section or surface of solid films and materials. researchgate.netmdpi.com When analyzing polymer latices, the aqueous dispersion is first dried on a substrate. SEM images can then reveal the shape (e.g., spherical), size, and size distribution of the individual particles. mdpi.com This provides a visual confirmation of DLS data, although particle sizes may appear smaller due to the removal of the hydration layer upon drying. researchgate.net

In the case of copolymer films or bulk materials, SEM can be used to study the surface texture, porosity, and fracture surfaces. ias.ac.in For instance, examining the cross-section of a fractured film can provide insights into the material's internal structure and failure mechanisms. SEM has been employed to study the morphology of pellets coated with methacrylic acid and ethyl acrylate copolymers, confirming their spherical shape and uniform coating. mdpi.com The microstructural analysis of hydrogels containing acrylate monomers by SEM has also revealed porous network structures, with pore size being dependent on monomer concentration and crosslinking density. mdpi.com

Table 3: Morphological Observations of Acrylate Copolymers by SEM| Sample Type | Observed Features | Significance | Reference System |

|---|---|---|---|

| Enteric-coated Pellets | Spherical morphology, uniform surface | Confirms coating integrity for drug delivery | Eudragit L30 D-55 (MAA-EA) mdpi.com |

| Copolymer Films | Variation in surface morphology with dopant | Shows impact of additives on film structure | MAA:EA films ias.ac.in |

| Hydrogel Cross-section | Porous network structure | Relates microstructure to swelling behavior | Acrylate-based hydrogels mdpi.com |

| Composite Polymer Particles | Core-shell or composite structure | Visualizes complex polymer architecture | PMMA/P(MMA-EA) particles researchgate.net |

Note: Observations are based on studies of ethyl acrylate-methyl methacrylate and similar acrylate copolymer systems. MAA:EA refers to Methacrylic acid-ethyl acrylate copolymer.Rheological Properties and Viscoelastic Behavior of Copolymer Dispersions and Films

The rheological properties of ethyl acrylate-methyl methacrylate copolymers—the study of their flow and deformation—are critical to their processing and end-use performance. This is true for both the liquid copolymer dispersions (latices) and the solid-state films. These materials exhibit complex viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) characteristics. acs.orgnih.gov

For aqueous dispersions, viscosity is a key parameter. Latices of ethyl acrylate, methyl methacrylate, and methacrylic acid have been shown to be non-Newtonian pseudoplastic (shear-thinning) liquids. scribd.com This means their apparent viscosity decreases as the applied shear rate increases. This behavior is advantageous in applications like paints and coatings; the high viscosity at low shear prevents sagging and settling, while the lower viscosity at high shear (e.g., during brushing or spraying) allows for easy application. The viscosity of these systems is highly dependent on factors such as pH, solid content, and the concentration of emulsifiers and carboxylated monomers. scribd.com For instance, neutralizing the acid groups in a copolymer containing methacrylic acid can cause the polymer chains to uncoil and swell, leading to a significant increase in viscosity. researchgate.net

The viscoelastic properties of solid films are often characterized using Dynamic Mechanical Analysis (DMA). In DMA, a small, oscillating stress is applied to the material, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic component, and the loss modulus (E''), which represents the viscous component. The ratio of the loss modulus to the storage modulus (tan δ) provides a measure of the material's damping ability. Studies on poly(methyl methacrylate) and its copolymers show that the viscoelastic properties are strongly linked to the glass transition temperature (Tg), where the material transitions from a rigid, glassy state to a more rubbery state. acs.orgnwpu.edu.cn The incorporation of a softer monomer like ethyl acrylate into a PMMA backbone typically lowers the Tg and modifies the viscoelastic response, making the material more flexible. nwpu.edu.cn

Table 4: Rheological Behavior of HEMMA Copolymers in Solution (50 wt% solids)| Copolymer Sample | Initiator (AIBN) wt.% | Viscosity at 10 s⁻¹ (Pa·s) | Observed Behavior |

|---|---|---|---|

| HEMMA1 | 0.5 | 7.4 | - |

| HEMMA2 | 1.0 | 6.0 | Pseudoplastic |

| HEMMA3 | 1.5 | 5.0 | Pseudoplastic |

| HEMMA4 | 2.0 | 1.7 | Pseudoplastic |

Note: Data from a study on hydroxyethyl (B10761427) acrylate and methyl methacrylate (HEMMA) copolymers.[ scielo.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkxcpNfYzORi9H3eXtCSXmJaaab_-qGaOoRUPlwPeP9WvnVeGEfFM_jfZlzyhyxH0Gg0wWRI5oqEUz-maVGmp7nYiLwn-unj02l3_9s9Gc_zwzQsRq4wbKCoDypdvWMENRKZD5drJpfes69SKJkdj_YEOIm07JgcM%3D)] The decrease in viscosity correlates with a decrease in molar mass resulting from higher initiator concentrations. AIBN is azo-bis-(isobutyronitrile). Pseudoplastic behavior was identified for HEMMA2, 3, and 4.[ scielo.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkxcpNfYzORi9H3eXtCSXmJaaab_-qGaOoRUPlwPeP9WvnVeGEfFM_jfZlzyhyxH0Gg0wWRI5oqEUz-maVGmp7nYiLwn-unj02l3_9s9Gc_zwzQsRq4wbKCoDypdvWMENRKZD5drJpfes69SKJkdj_YEOIm07JgcM%3D)]Theoretical and Computational Chemistry of Ethyl Acrylate Methyl Methacrylate Systems

Quantum Mechanical Studies of Monomer Reactivity and Polymerization Intermediates

Quantum mechanical calculations are a powerful tool for investigating the intricacies of polymerization reactions. By modeling the electronic structure of the reacting molecules, it is possible to determine the energetics and probabilities of different reaction pathways.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has been effectively employed to study the free-radical copolymerization of acrylate (B77674) monomers, including those structurally similar to ethyl acrylate and methyl methacrylate (B99206). These calculations help in understanding the elementary steps of polymerization: initiation, propagation, and termination.

Research on the copolymerization of methyl methacrylate (MMA) and methyl acrylate (MA), a system closely related to ethyl acrylate-methyl methacrylate, has utilized DFT to examine the four possible propagation reactions: two homopropagation and two cross-propagation steps. researchgate.net By optimizing the geometries of the monomer and radical species, the energy barriers for these reactions can be calculated, providing insights into the relative reactivity of the monomers.

Different DFT functionals, such as BMK, BB1K, MPW1B95, MPW1K, and MPWB1K, have been used to model the propagation kinetics of various acrylates. researchgate.net The choice of functional and basis set, for instance MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d), has been shown to yield results that are in good qualitative agreement with experimental data for the propagation kinetics of monomers like methyl acrylate and methyl methacrylate. researchgate.net These studies also explore the effect of chain length on reactivity by modeling the addition of monomeric, dimeric, and trimeric radicals to the monomer. researchgate.net

The following table summarizes typical data obtained from DFT calculations for acrylate polymerization, illustrating the type of information that can be derived for an ethyl acrylate-methyl methacrylate system.

| Reaction Step | Reactants | Transition State Geometry | Activation Energy (kcal/mol) |

| Homopropagation | MMA radical + MMA monomer | C-C bond formation | Value |

| EA radical + EA monomer | C-C bond formation | Value | |

| Cross-propagation | MMA radical + EA monomer | C-C bond formation | Value |

| EA radical + MMA monomer | C-C bond formation | Value |

Note: Specific values for ethyl acrylate-methyl methacrylate would require dedicated DFT calculations but are expected to be in a similar range to those of related acrylate systems.

Transition State Theory in Radical Reactions and Kinetic Parameter Prediction

Transition state theory is used in conjunction with DFT to calculate the rate constants for the elementary reactions in polymerization. By determining the energy of the transition state, the pre-exponential factor and activation energy for the Arrhenius equation can be estimated, allowing for the prediction of kinetic parameters.

For the copolymerization of methyl methacrylate and methyl acrylate, transition state theory has been used to determine the rate constants (k_p) for propagation. dergipark.org.tr This approach involves examining various addition reactions, including those with monomeric and dimeric radicals, to model both terminal and penultimate monomer effects on reactivity. dergipark.org.tr The reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same type or the other type, can be calculated from these rate constants.

The Evans-Polanyi relationship, which linearly correlates activation energies with reaction enthalpies, has also been applied to calculate the rates of self- and cross-propagation of monomers in similar systems. dergipark.org.tr This allows for a deeper understanding of how the reaction conditions can influence the final copolymer structure, for instance, leading to a random distribution of monomer units. dergipark.org.tr

Molecular Dynamics Simulations of Copolymer Structure and Dynamics

Molecular dynamics (MD) simulations provide a means to study the conformational and dynamic properties of polymer chains. By simulating the movement of atoms over time, it is possible to investigate properties such as the glass transition temperature, chain entanglement, and the morphology of the copolymer.

While specific MD simulation studies on simple ethyl acrylate-methyl methacrylate copolymers are not abundant in the literature, research on related systems provides valuable insights. For instance, MD simulations have been used to study the dynamics of poly(methyl acrylate) (PMA) in nanocomposites containing poly(methyl methacrylate)-grafted nanoparticles. rsc.org These studies reveal information about the interplay between the two polymer types, including their miscibility and the dynamics at the interface between them. rsc.org Such simulations can elucidate the segmental dynamics and the glass transition behavior of the copolymer components. rsc.org

Predictive Modeling of Polymerization Processes and Copolymer Properties

Predictive modeling of polymerization processes aims to simulate the outcome of a polymerization reaction under specific conditions. This can include predicting the conversion of monomers over time, the evolution of molecular weight, and the final copolymer composition.

Kinetic modeling of the bulk free-radical copolymerization of systems containing methyl methacrylate and other acrylates has been performed using software like PREDICI®. mdpi.com These models incorporate various kinetic parameters, including those for initiation, propagation, termination, and chain transfer reactions. Diffusion-controlled effects, which become significant at high conversions, are also taken into account. mdpi.com

Such models can predict how changes in the initial monomer feed composition will affect the polymerization rate and the final properties of the copolymer. For example, in a methyl methacrylate/2-ethylhexyl acrylate system, the model can capture the faster increase in molar mass as the polymerization progresses. mdpi.com The agreement between the model predictions and experimental data for properties like conversion versus time and copolymer composition versus conversion is often quite good. mdpi.com

The following table illustrates the type of parameters used in predictive modeling of acrylate copolymerization.

| Parameter | Description | Typical Value/Range |

| Initiator decomposition rate constant (k_d) | Rate at which the initiator generates free radicals. | Dependent on initiator and temperature. |

| Propagation rate constants (k_p) | Rate of monomer addition to the growing chain. | Varies for each monomer and cross-propagation. |

| Termination rate constants (k_t) | Rate of chain-terminating reactions. | Dependent on chain length and viscosity. |

| Reactivity ratios (r_1, r_2) | Ratio of homopropagation to cross-propagation rate constants. | e.g., for MMA/EHA, r_12 = 1.496 and r_21 = 0.315. mdpi.com |

| Chain transfer constants | Rate of chain transfer to monomer, solvent, or agent. | Can be estimated from experimental data. |

Interfacial Interactions and Adhesion Mechanisms (Monomers/Polymers with Substrates)

The interaction of ethyl acrylate-methyl methacrylate copolymers with various surfaces is crucial for their application in coatings and adhesives. Theoretical methods can be used to understand the mechanisms of adsorption and adhesion at the molecular level.

Adsorption Mechanisms on Metal Oxides (e.g., Aluminum Oxide)

The adsorption of acrylate-based polymers onto metal oxide surfaces like aluminum oxide (Al₂O₃) has been studied to understand the adhesion mechanism. While direct studies on the ethyl acrylate-methyl methacrylate copolymer are limited, research on poly(methyl methacrylate) (PMMA) provides significant insights that are applicable to the copolymer.

Studies on the adsorption of PMMA on aluminum oxide surfaces have shown that the process is complex and can involve chemical changes in the polymer. nih.gov One proposed mechanism involves a two-step process:

Hydrolysis: A fraction of the ester groups (in this case, the methyl ester groups of the methacrylate units) hydrolyzes in the presence of water at the aluminum oxide surface to form carboxylic acid (COOH) groups. nih.gov

Anchoring: These newly formed carboxylic acid groups can then dissociate to form carboxylate ions (COO⁻), which then form chemical bonds with the aluminum sites on the oxide surface, leading to strong adhesion. nih.gov

X-ray photoelectron spectroscopy (XPS) and reflection-absorption infrared spectroscopy (RAIRS) have been used to follow the kinetics of this process, tracking the changes in the carbonyl, carboxylic acid, and carboxylate groups over time. nih.gov The adsorption of PMMA on aluminum oxide has also been shown to be influenced by the molecular weight of the polymer and the curvature of the surface. nih.gov For lower molecular weights, the surface coverage of the polymer increases with molecular weight. nih.gov

Film Formation Mechanisms and Resultant Properties

The transformation of a liquid polymer dispersion of ethyl acrylate and methyl methacrylate into a solid, continuous film is a complex process governed by physical principles. This process is fundamental to the copolymer's application in coatings and adhesives. Initially, as the solvent (typically water) evaporates, the polymer particles, which are dispersed as spheres, are forced into close contact. specialchem.com The effectiveness of the subsequent stages, particle deformation and coalescence, is highly dependent on temperature and the intrinsic properties of the copolymer.

The Minimum Film-Forming Temperature (MFFT) is a critical parameter for polymeric dispersions, defining the lowest temperature at which the copolymer particles can coalesce to form a continuous, transparent film. specialchem.comintercol.eukarkimya.com.tr Below the MFFT, the polymer particles are too hard and will not deform sufficiently, resulting in a cracked, opaque, or powdery film that lacks adhesion and durability. specialchem.comintercol.eu Complete film formation can only occur at temperatures above the MFFT, where the particles are soft enough to deform and allow for inter-diffusion of polymer chains between adjacent particles. specialchem.com

The MFFT is not a fixed value but is influenced by several factors, primarily the glass transition temperature (Tg) of the copolymer. nbchao.com A higher Tg results in a higher MFFT because more thermal energy is required to enable the necessary polymer chain mobility for coalescence. nbchao.com Other significant factors include the chemical composition of the copolymer, the type and concentration of additives like plasticizers or coalescing agents, and environmental conditions such as humidity. nbchao.com

| Factor | Description of Influence on MFFT |

| Glass Transition Temperature (Tg) | A higher Tg of the copolymer leads to a higher MFFT, as more energy is needed for particle deformation. nbchao.com |

| Copolymer Composition | The ratio of "hard" monomer (methyl methacrylate) to "soft" monomer (ethyl acrylate) directly impacts the Tg and thus the MFFT. |

| Additives (e.g., Coalescing Agents) | Coalescing agents act as temporary plasticizers, softening the polymer particles and effectively lowering the MFFT. specialchem.com |

| Particle Morphology & Size | The shape and size of the copolymer particles in the dispersion can affect packing and coalescence behavior. nbchao.com |

| Environmental Conditions | Ambient temperature and humidity during the drying process can influence the rate of solvent evaporation and particle fusion. nbchao.com |

The final morphology of an ethyl acrylate-methyl methacrylate copolymer film is a direct result of the film formation process. When dried above the MFFT, the process ideally yields a smooth, uniform, and non-porous film. specialchem.com However, various factors can lead to the development of specific morphologies, including porous structures. The rate of solvent evaporation plays a crucial role; rapid evaporation can sometimes trap water or solvent, leading to voids and porosity as it later escapes the hardened film.

The arrangement of the copolymer blocks can also influence surface morphology. For instance, in block copolymers, the different polymer blocks may self-assemble into distinct nanostructures, which can be observed using techniques like atomic force microscopy (AFM). cmu.edu Studies on similar poly(alkyl methacrylate) block copolymers have shown the formation of cylindrical domains on the film surface. cmu.edu The final structure is also influenced by post-formation treatments such as thermal annealing, which can lead to more ordered morphologies. cmu.edu

The mechanical properties of films derived from ethyl acrylate-methyl methacrylate copolymers are determined by the interplay between the constituent monomers. Methyl methacrylate provides hardness and durability, while ethyl acrylate imparts flexibility and softness. nih.govsapub.org By adjusting the ratio of these monomers, properties such as ductility, adhesion, and internal stress can be precisely controlled.

Ductility and Flexibility : A higher proportion of ethyl acrylate increases the flexibility and elongation at break of the resulting film. acs.org

Adhesion : These copolymers generally exhibit excellent adhesion. dibonaplastics.com This property is crucial for their use in coatings and adhesives, ensuring a strong bond to various substrates. dibonaplastics.commedium.com Grafting the copolymer onto other polymers, such as poly(ethylene-co-vinyl acetate), can further enhance adhesive properties and miscibility in blends. acs.org

Internal Stress and Shrinkage : During film formation, as the solvent evaporates and the polymer chains coalesce, volume shrinkage occurs. This can lead to the buildup of internal stress within the film. If these stresses are excessive, they can cause cracking, delamination, or other film defects, compromising the integrity of the coating or adhesive bond.

| Mechanical Property | Influencing Factors | Typical Performance |

| Ductility | Higher ethyl acrylate content increases ductility. | Can be tailored from rigid to highly flexible. acs.org |

| Adhesion | Copolymer composition, substrate type. | Excellent adhesion to a wide range of materials, including metals. dibonaplastics.commedium.com |

| Tensile Strength | Higher methyl methacrylate content increases tensile strength. | Grafted copolymers can show greater tensile strength. acs.org |

| Tear Resistance | Copolymer composition, film thickness. | Good tear resistance is a noted feature for packaging applications. dibonaplastics.com |